molecular formula C11H13BrFNO2 B14898070 3-bromo-N-ethyl-5-fluoro-N-(2-hydroxyethyl)benzamide

3-bromo-N-ethyl-5-fluoro-N-(2-hydroxyethyl)benzamide

Cat. No.: B14898070
M. Wt: 290.13 g/mol
InChI Key: HNTXINKSNBBDID-UHFFFAOYSA-N
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Description

3-bromo-N-ethyl-5-fluoro-N-(2-hydroxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, and hydroxyethyl groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-ethyl-5-fluoro-N-(2-hydroxyethyl)benzamide typically involves multiple steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the brominated and fluorinated benzene with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-ethyl-5-fluoro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form ethyl groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can yield different oxidation states of the hydroxyethyl group.

Scientific Research Applications

3-bromo-N-ethyl-5-fluoro-N-(2-hydroxyethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-bromo-N-ethyl-5-fluoro-N-(2-hydroxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and hydroxyethyl groups can influence its binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-ethyl-5-fluorobenzamide
  • 3-bromo-N-(2-hydroxyethyl)benzamide
  • N-(4-fluorophenyl)-3-bromobenzamide

Uniqueness

3-bromo-N-ethyl-5-fluoro-N-(2-hydroxyethyl)benzamide is unique due to the specific combination of bromine, fluorine, and hydroxyethyl groups attached to the benzamide core. This combination can impart distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Biological Activity

3-Bromo-N-ethyl-5-fluoro-N-(2-hydroxyethyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Bromine atom at the para position
  • Fluorine atom at the meta position
  • Hydroxyethyl group , which enhances its solubility and potential interactions with biological targets

The molecular formula is C12H14BrFNO2C_{12}H_{14}BrFNO_2 with a molecular weight of approximately 309.15 g/mol. The presence of these substituents contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its hydroxyl and amide groups. This interaction may influence:

  • Enzyme activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Cellular processes : By interacting with cellular receptors or proteins, it may affect signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, the compound demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Compound MIC (µg/mL) Target Organism
This compound15.67 - 31.25Staphylococcus aureus
Control (Amphotericin B)0.50Cryptococcus neoformans

Anticancer Activity

Preliminary studies suggest potential anticancer properties against leukemia and solid tumors. The compound's mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Cancer Type IC50 (µM) Reference
Leukemia10.5
Prostate Cancer7.8

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the efficacy of various benzamide derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
  • Anticancer Research : In vitro studies assessed the cytotoxic effects of the compound on human leukemia cell lines. Results showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C11H13BrFNO2

Molecular Weight

290.13 g/mol

IUPAC Name

3-bromo-N-ethyl-5-fluoro-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C11H13BrFNO2/c1-2-14(3-4-15)11(16)8-5-9(12)7-10(13)6-8/h5-7,15H,2-4H2,1H3

InChI Key

HNTXINKSNBBDID-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(=O)C1=CC(=CC(=C1)Br)F

Origin of Product

United States

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